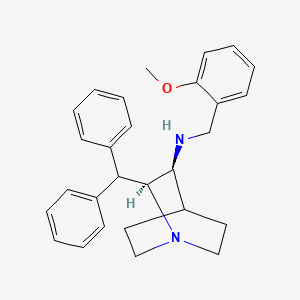![molecular formula C18H36N2O6 B1669639 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane CAS No. 23978-09-8](/img/structure/B1669639.png)
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Vue d'ensemble
Description
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, also known as Cryptand 222 or Kryptofix 222, is an organic compound with the formula C18H36N2O6 . This compound has a cage-like three-dimensional structure that donates N2O6 . It has shown a wide range of uses in magnetic resonance imaging, organic synthesis, crystallography, electrochemistry, and chromatography .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction analysis . The compound forms a complex salt with a monoclinic crystal system . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can be found in the referenced study .Chemical Reactions Analysis
This compound has been used in the synthesis of microporous metalloaluminophosphates . It has also been involved in the formation of complex salts .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 68-71°C . Its empirical formula is C18H36N2O6, and it has a molecular weight of 376.49 .Applications De Recherche Scientifique
Analyse complète des applications du Kryptofix 222
Kryptofix 222, scientifiquement connu sous le nom de 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, est un composé polyvalent avec une large gamme d'applications dans la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans divers domaines.
Synthèse des radiopharmaceutiques : Kryptofix 222 joue un rôle crucial dans la synthèse des radiopharmaceutiques, en particulier dans la production de
18F ^{18}F 18F
-FDG, un analogue du glucose utilisé dans les examens TEP . Il agit comme un catalyseur de transfert de phase, facilitant les réactions de substitution nucléophile qui sont essentielles pour l'incorporation de dans les composés organiques .Développement de tests analytiques ponctuels : Le composé est utilisé pour développer des tests analytiques ponctuels rapides et sensibles pour détecter les résidus de Kryptofix 222 dans les substances radiopharmaceutiques . Cette méthode offre une alternative plus rapide à la séparation chromatographique traditionnelle et à la détection, réduisant la dépendance aux méthodes instrumentales .
Chélation des isotopes radioactifs : Des chélateurs à base de Kryptofix 222 ont été synthétisés pour la coordination d'isotopes radioactifs comme le thallium-201 (
201Tl ^{201}Tl 201Tl
). Ces chélateurs peuvent être radiomarqués avec à température ambiante, montrant des rendements radiochimiques élevés. Cette application est importante pour les diagnostics et la médecine nucléaires .Synthèse de sels métallo-organiques hybrides : Le composé est utilisé dans la synthèse de sels métallo-organiques hybrides. Sa structure unique permet la formation de sels complexes avec des métaux, qui peuvent avoir diverses applications dans la science des matériaux et la catalyse .
Analyse des impuretés dans les préparations pharmaceutiques : Kryptofix 222 est identifié comme une impureté dans la préparation du fludeoxyglucose, un dérivé du D-glucose utilisé dans la synthèse des nucléotides sucrés et des oligosaccharides . Sa détection et sa quantification sont essentielles pour garantir la pureté et la sécurité des produits pharmaceutiques.
Catalyse par transfert de phase : En synthèse organique, Kryptofix 222 est utilisé comme un catalyseur de transfert de phase. Il facilite le transfert d'un réactif d'une phase à une autre où la réaction se produit, augmentant la vitesse et l'efficacité des réactions chimiques .
Amélioration des réactions de substitution nucléophile : Kryptofix 222 améliore les réactions de substitution nucléophile, un type de réaction chimique où un nucléophile remplace un groupe partant sur une molécule de substrat. Ceci est particulièrement utile dans la synthèse de molécules organiques complexes .
Recherche sur la synthèse sans solvant : Le composé est impliqué dans la recherche axée sur les méthodes de synthèse sans solvant. Cette approche est respectueuse de l'environnement et s'aligne sur les principes de la chimie verte, visant à réduire ou à éliminer l'utilisation de solvants dans les réactions chimiques .
Orientations Futures
Mécanisme D'action
Target of Action
Kryptofix 222 is a cryptand, a type of compound with a three-dimensional, cage-like structure . It is known for its ability to form complexes with metal ions, acting as a sequestering agent . The primary targets of Kryptofix 222 are therefore metal ions, particularly alkali metal cations .
Mode of Action
Kryptofix 222 interacts with its targets (metal ions) by encapsulating them within its cage-like structure . This encapsulation results in the formation of a stable complex, with the metal ion coordinated to the eight donor atoms of the cryptand .
Biochemical Pathways
The biochemical pathways affected by Kryptofix 222 are largely dependent on the specific metal ions it complexes with. For example, in the case of potassium ions, Kryptofix 222 can be used to prepare potassium-imprinted nanoparticles . These nanoparticles can have various applications, potentially affecting biochemical pathways related to those applications.
Pharmacokinetics
Given its use in the preparation of nanoparticles , it can be inferred that its bioavailability would be influenced by the properties of these particles, including their size, charge, and surface characteristics.
Result of Action
The molecular and cellular effects of Kryptofix 222’s action are primarily related to its ability to sequester metal ions . By forming stable complexes with these ions, Kryptofix 222 can influence processes that depend on the availability of these ions. The specific effects would depend on the nature of the metal ions involved and the context in which the complexation occurs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Kryptofix 222. For example, the presence of moisture should be avoided as Kryptofix 222 is hygroscopic . Additionally, the pH and ionic strength of the solution can affect the stability of the complexes formed by Kryptofix 222. The temperature and storage conditions can also impact the stability of Kryptofix 222 itself .
Analyse Biochimique
Biochemical Properties
In solution, Kryptofix 222 is a well-known sequestering agent for metal ions . It is used as an electrolyte additive in isotachophoresis for the analysis of alkali metal cations . It is also used as a complexing agent in the preparation of K±imprinted nanoparticles .
Molecular Mechanism
The molecular mechanism of Kryptofix 222 involves its ability to form complexes with metal ions. The europium (III) ion, for example, is ten-co-ordinate to the eight donor atoms of the cryptand and to two oxygen atoms of a ClO4– ion .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 68-71 °C (lit.) .
Propriétés
IUPAC Name |
4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O6/c1-7-21-13-14-24-10-4-20-5-11-25-17-15-22-8-2-19(1)3-9-23-16-18-26-12-6-20/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFVJZSDSXXFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CCOCCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178697 | |
| Record name | 2,2,2-Cryptand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow crystals; [EMD MSDS] | |
| Record name | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23978-09-8 | |
| Record name | 2,2,2-Cryptand | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptating agent 222 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kryptofix 222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Cryptand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRYPTAND-222 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V22YHN6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


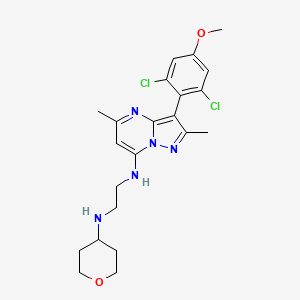
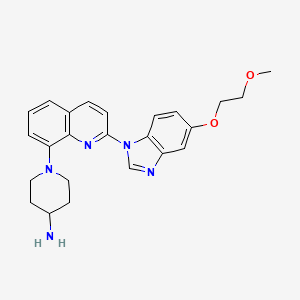
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
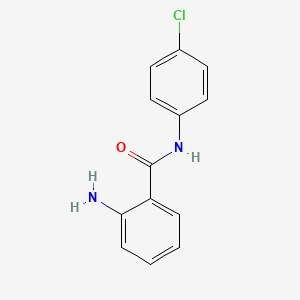
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
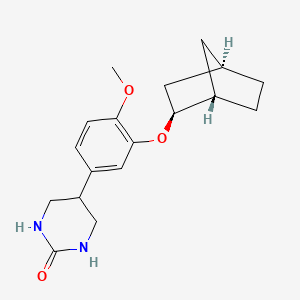
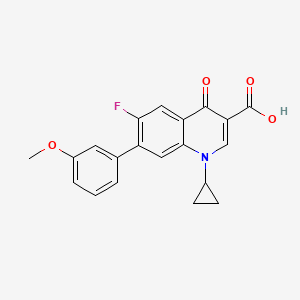
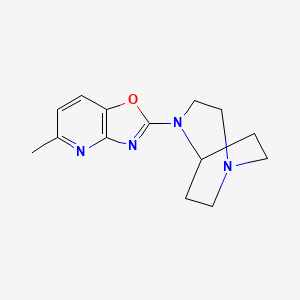

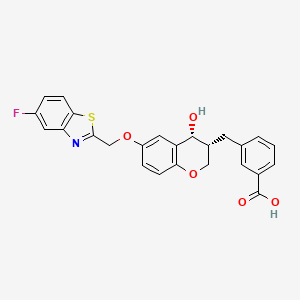
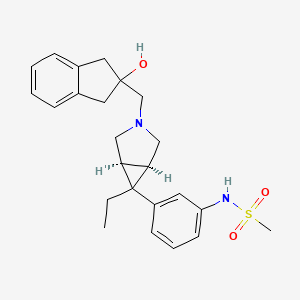
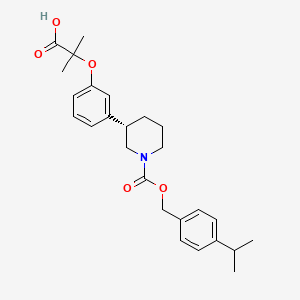
![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)
